molecular formula C10H6ClNO3 B1361642 6-Chloro-4-hydroxyquinoline-3-carboxylic acid CAS No. 35973-14-9

6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Cat. No. B1361642
CAS RN: 35973-14-9
M. Wt: 223.61 g/mol
InChI Key: CDPXSMNKRFLXHU-UHFFFAOYSA-N
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Description

“6-Chloro-4-hydroxyquinoline-3-carboxylic acid” is a chemical compound with the empirical formula C10H6ClNO3 and a molecular weight of 223.61 . It is a solid substance and is used for research and development purposes .


Synthesis Analysis

The synthesis of quinoline compounds, including “this compound”, has been a topic of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety . The SMILES string representation of the molecule is ClC1=CC=C2N=CC(C(O)=O)=C(O)C2=C1 .


Chemical Reactions Analysis

Quinoline compounds, including “this compound”, have been synthesized using various methods . For example, one method involves refluxing isatin with enaminone in the presence of an aqueous solution of KOH or NaOH, followed by acidification using dilute HCl to prepare quinoline-4-carboxylic acid .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 223.61 . The compound’s CAS Number is 35973-14-

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester has been studied, focusing on the behavior of chloro-hydroxy-quinoline-carboxylic acids under esterification conditions (Ukrainets, Gorokhova, & Sidorenko, 2005).
  • Research into the gas phase reaction of substituted isoquinolines to carboxylic acids in mass spectrometers has been conducted, highlighting its potential as prolylhydroxylase inhibitor drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Biological Activity

  • The antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes was studied. This research sheds light on the potential antitumor properties of chloro-hydroxyquinoline-carboxylic acids (Liu, Han, Lin, & Luo, 2002).
  • The synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on bromo-hydroxyquinoline has been reported, indicating potential applications in biological messengers (Fedoryak & Dore, 2002).

Applications in Drug Synthesis

  • A study on the synthesis of novel dihydroquinoline-carboxamides as potent inhibitors of Mycobacterium tuberculosis highlights the role of chloro-dihydroquinoline-carboxylic acids in antimycobacterial drugs (Marvadi et al., 2020).
  • Research on the synthesis of 1,4-dihydro-4-oxoquinoline-3-carboxylic acids containing a pyrrole moiety reported their potential use as analogs of nalidixic acid, an antibacterial agent (Corelli et al., 1983).

Biochemical Analysis

Biochemical Properties

6-Chloro-4-hydroxyquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with these enzymes involves binding to the active site, which prevents the enzyme from catalyzing its substrate. This inhibition can disrupt essential bacterial processes, leading to the death of the bacterial cell .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by interfering with cell signaling pathways and gene expression. For example, the compound can inhibit the growth of certain cancer cells by inducing apoptosis, a process of programmed cell death . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can inhibit enzyme activity or activate certain signaling pathways, leading to changes in gene expression. For instance, the compound can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it can cause adverse effects, such as liver toxicity and gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites . This interaction can influence the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different cellular compartments . This distribution can affect its localization and accumulation within specific tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and nuclear proteins . This localization is essential for its role in regulating gene expression and enzyme activity .

properties

IUPAC Name

6-chloro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPXSMNKRFLXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957399
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35973-14-9
Record name 35973-14-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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